Estrogenic Transcriptional Activation Potency: α-ZOL vs. ZEN vs. β-ZOL (hERα Reporter Gene Assay)
In a reporter gene assay incorporating human estrogen receptor alpha (hERα), α-ZOL exhibited the strongest estrogenic potency among zearalenone derivatives tested, with an EC50 of 0.022 ± 0.001 nM. This potency approaches that of the endogenous ligand 17β-estradiol (EC50 0.015 ± 0.002 nM). ZEN was approximately 70 times less potent than α-ZOL, and ZEN was twice as potent as β-ZOL [1].
| Evidence Dimension | Estrogenic transcriptional activation (EC50) |
|---|---|
| Target Compound Data | α-ZOL EC50 = 0.022 ± 0.001 nM |
| Comparator Or Baseline | 17β-estradiol EC50 = 0.015 ± 0.002 nM; ZEN EC50 ≈ 1.54 nM (calculated: 70 × 0.022 nM); β-ZOL EC50 ≈ 3.08 nM (calculated: 2 × ZEN EC50) |
| Quantified Difference | α-ZOL is 70-fold more potent than ZEN; ZEN is 2-fold more potent than β-ZOL; potency rank: 17β-estradiol ≈ α-ZOL > ZEN > β-ZOL |
| Conditions | hERα-dependent reporter gene assay in transfected cell lines; concentration range not explicitly specified in abstract but typical range 0.1 pM–100 nM |
Why This Matters
This ~70-fold potency differential relative to ZEN establishes α-ZOL as a substantially more sensitive probe for ERα-mediated transcriptional activation and mandates its use as a positive control in high-sensitivity endocrine disruption screening assays.
- [1] Frizzell C, Ndossi D, Verhaegen S, Dahl E, Eriksen GS, Sørlie M, et al. Endocrine disrupting effects of zearalenone, alpha- and beta-zearalenol at the level of nuclear receptor binding and steroidogenesis. Toxicol Lett. 2011;206(2):210-7. View Source
